1-Butil-4-yodobenceno

Descripción general

Descripción

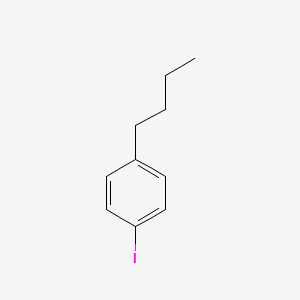

1-Butyl-4-iodobenzene is a useful research compound. Its molecular formula is C10H13I and its molecular weight is 260.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Butyl-4-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-4-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de polímeros fotoelectrónicos

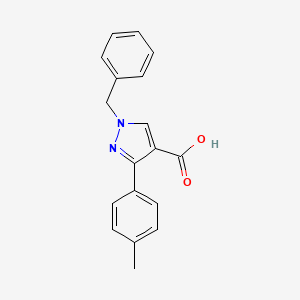

Este compuesto juega un papel crucial en la síntesis y caracterización de polímeros fotoelectrónicos que contienen una unidad de trifenilamina. Estos polímeros son importantes por sus aplicaciones en diodos orgánicos emisores de luz (OLED) y otros dispositivos electrónicos .

Conversión catalizada por paladio

En el campo de la síntesis orgánica, 1-Butil-4-yodobenceno se utiliza en reacciones catalizadas por paladio para convertir triflatos de arilo y vinilo en sus correspondientes bromuros y cloruros. Este es un paso crítico en varias vías sintéticas para crear nuevas entidades químicas .

Química analítica

Por último, this compound sirve como estándar en química analítica para la calibración de instrumentos y el desarrollo de nuevos métodos analíticos, particularmente en espectrometría de masas y cromatografía.

Cada aplicación aprovecha las propiedades químicas únicas de This compound, demostrando su versatilidad e importancia en la investigación científica en varios campos .

Safety and Hazards

1-Butyl-4-iodobenzene is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. It is also advised to wear protective gloves/protective clothing/eye protection/face protection when handling it .

Direcciones Futuras

Mecanismo De Acción

Target of Action

1-Butyl-4-iodobenzene is an active pharmaceutical intermediate . More research is needed to identify its primary targets and their roles.

Mode of Action

It’s known that it’s used in the synthesis of photoelectronic polymers containing triphenylamine moiety , and in the palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides

Biochemical Pathways

It’s known to be involved in the synthesis of photoelectronic polymers , suggesting it may influence pathways related to polymer synthesis and light absorption. More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

As an iodobenzene derivative, it’s likely to share some pharmacokinetic properties with other iodobenzenes . .

Result of Action

It’s known to be used in the synthesis of photoelectronic polymers , suggesting it may have effects on the optical properties of these materials

Action Environment

1-Butyl-4-iodobenzene should be stored in a dark place, sealed in dry, at room temperature . It’s also important to avoid contact with moisture and incompatible materials . These environmental factors can influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

1-Butyl-4-iodobenzene plays a significant role in biochemical reactions, particularly in the synthesis of photoelectronic polymers and the palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides . It interacts with enzymes and proteins involved in these reactions, such as palladium complexes, which facilitate the conversion processes. The nature of these interactions involves the formation of intermediate complexes that enable the transfer of halide ions, leading to the desired chemical transformations.

Molecular Mechanism

The molecular mechanism of 1-Butyl-4-iodobenzene involves its participation in electrophilic aromatic substitution reactions. In these reactions, the compound acts as an electron-rich aryl iodide, facilitating the formation of intermediate complexes with electrophiles . These complexes undergo further transformations, leading to the substitution of the iodine atom with other functional groups. This mechanism is crucial for the synthesis of various organic compounds, including pharmaceuticals and polymers.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 1-Butyl-4-iodobenzene are important considerations. The compound is sensitive to light and should be stored in a dark place, sealed in a dry container at room temperature Over time, exposure to light and air can lead to the degradation of the compound, affecting its efficacy in biochemical reactions

Propiedades

IUPAC Name |

1-butyl-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13I/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILRUONFYBUYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369186 | |

| Record name | 1-butyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20651-67-6 | |

| Record name | 1-butyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride](/img/structure/B1271589.png)

![[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid](/img/structure/B1271593.png)

![4-[Benzyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1271607.png)

![3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1271615.png)

![[3-(Morpholin-4-ylsulfonyl)phenyl]methanol](/img/structure/B1271619.png)